2-(phenoxymethyl)-5H-[1,2,4]triazolo[5,1-a]isoindole

Catalog No.
S12628999
CAS No.
M.F
C16H13N3O
M. Wt
263.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(phenoxymethyl)-5H-[1,2,4]triazolo[5,1-a]isoindo...

Product Name

2-(phenoxymethyl)-5H-[1,2,4]triazolo[5,1-a]isoindole

IUPAC Name

2-(phenoxymethyl)-5H-[1,2,4]triazolo[5,1-a]isoindole

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

InChI

InChI=1S/C16H13N3O/c1-2-7-13(8-3-1)20-11-15-17-16-14-9-5-4-6-12(14)10-19(16)18-15/h1-9H,10-11H2

InChI Key

QZGXYIXNZLNTQL-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=NC(=NN31)COC4=CC=CC=C4

2-(phenoxymethyl)-5H-[1,2,4]triazolo[5,1-a]isoindole is a complex organic compound characterized by a fused ring system that includes a triazole and isoindole moiety. The molecular formula for this compound is C13H10N4OC_{13}H_{10}N_4O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This compound exhibits structural features that are significant in medicinal chemistry due to its potential biological activities and applications in drug development.

The chemical reactivity of 2-(phenoxymethyl)-5H-[1,2,4]triazolo[5,1-a]isoindole can be attributed to the functional groups present in its structure. The triazole ring can participate in various reactions such as:

  • Nucleophilic substitutions: The nitrogen atoms in the triazole can act as nucleophiles.
  • Electrophilic aromatic substitutions: The phenoxy group can undergo electrophilic substitutions due to its electron-donating properties.
  • Hydrogen bonding interactions: The compound may form hydrogen bonds with other molecules, influencing its solubility and reactivity.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.

Research indicates that compounds containing triazole and isoindole structures often exhibit diverse biological activities, including:

  • Antimicrobial properties: Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer activity: Some derivatives of triazoles are known for their ability to inhibit cancer cell proliferation.
  • Antiviral effects: Certain triazole-containing compounds have been studied for their potential in treating viral infections.

The specific biological activity of 2-(phenoxymethyl)-5H-[1,2,4]triazolo[5,1-a]isoindole requires further investigation to elucidate its pharmacological profile.

The synthesis of 2-(phenoxymethyl)-5H-[1,2,4]triazolo[5,1-a]isoindole typically involves multi-step organic reactions. Common methods include:

  • Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Introduction of the phenoxy group: This step often involves nucleophilic substitution reactions where a phenol derivative reacts with a suitable electrophile.
  • Final cyclization: The isoindole structure may be formed through cyclization involving an intermediate product from the previous steps.

These synthetic routes require careful optimization of reaction conditions to achieve high yields and purity.

2-(phenoxymethyl)-5H-[1,2,4]triazolo[5,1-a]isoindole has potential applications in various fields:

  • Pharmaceuticals: Due to its possible antimicrobial and anticancer properties, it may serve as a lead compound for drug development.
  • Agricultural chemicals: Its biological activity could be harnessed for developing new pesticides or fungicides.
  • Material science: The unique structural properties may enable applications in creating novel materials with specific functionalities.

Interaction studies involving 2-(phenoxymethyl)-5H-[1,2,4]triazolo[5,1-a]isoindole focus on understanding how this compound interacts with biological targets such as enzymes or receptors. Techniques such as:

  • Molecular docking studies: These computational methods predict how the compound binds to target proteins.
  • In vitro assays: Laboratory experiments assess the biological effects of the compound on cultured cells or microorganisms.

These studies are essential for determining the efficacy and safety profile of the compound.

Several compounds share structural similarities with 2-(phenoxymethyl)-5H-[1,2,4]triazolo[5,1-a]isoindole. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Phenoxy-1,2,4-triazolo[1,5-a]quinazolin-5-oneContains a quinazoline core with a triazole ringExhibits strong antimicrobial activity
1,2,4-Triazolo[1,5-a]pyrimidinesPyrimidine ring fused with a triazoleKnown for antiviral properties
PhenoxymethylpenicillinBeta-lactam antibiotic with phenoxy groupWidely used in treating bacterial infections

The uniqueness of 2-(phenoxymethyl)-5H-[1,2,4]triazolo[5,1-a]isoindole lies in its specific combination of triazole and isoindole structures which may confer distinct pharmacological properties not found in other similar compounds. Further comparative studies could elucidate these differences more clearly.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Exact Mass

263.105862047 g/mol

Monoisotopic Mass

263.105862047 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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